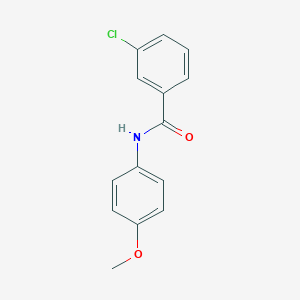

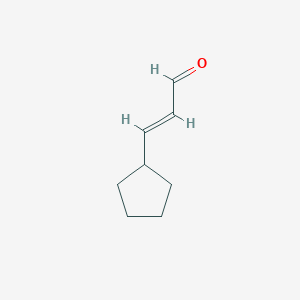

![molecular formula C36H36Cl4O4 B190258 p-Chloromethyl-methoxy-calix[4]arene CAS No. 139934-98-8](/img/structure/B190258.png)

p-Chloromethyl-methoxy-calix[4]arene

Overview

Description

p-Chloromethyl-methoxy-calix4arene is a derivative of calixarene, a cyclic oligomer synthesized from phenols and aldehydes. This compound is known for its high-resolution properties and is widely used as a negative-tone resist in electron-beam lithography . Calixarenes, including p-chloromethyl-methoxy-calix4arene, exhibit unique binding behaviors towards various ions and molecules, making them valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of p-Chloromethyl-methoxy-calix4arene (CMC4AOMe) is the silicon substrate used in lithography . The compound interacts with the substrate to create patterns at the nanometer scale .

Mode of Action

CMC4AOMe acts as a high-resolution negative-tone resist for electron-beam (EB) lithography . It interacts with the silicon substrate under the influence of the electron beam, leading to the formation of precise patterns .

Biochemical Pathways

The exact biochemical pathways affected by CMC4The compound’s interaction with the silicon substrate under the electron beam leads to changes in the substrate’s structure, resulting in the formation of patterns .

Pharmacokinetics

While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CMC4AOMe are not well-studied, its solubility plays a crucial role in its function. CMC4AOMe has the highest solubility in chlorine-free solvents among calixarene resists studied so far . This high solubility likely contributes to its effectiveness as a resist in lithography.

Result of Action

The primary result of CMC4AOMe’s action is the creation of high-resolution patterns on silicon substrates. The compound’s highest resolution is less than 8nm , allowing for the creation of extremely precise patterns. This makes CMC4AOMe an exceptional choice among calixarene resists for lithography applications .

Action Environment

The action of CMC4AOMe is influenced by several environmental factors. The presence of an electron beam is necessary for the compound to interact with the silicon substrate and form patterns . Additionally, the compound’s solubility in chlorine-free solvents suggests that the choice of solvent can significantly impact its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-chloromethyl-methoxy-calix4arene typically involves the reaction of calix4arene with chloromethyl methyl ether in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for p-chloromethyl-methoxy-calix4arene are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: p-Chloromethyl-methoxy-calix4arene undergoes various chemical reactions, including:

- Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives .

- Oxidation and Reduction Reactions: These reactions can modify the functional groups on the calixarene ring, altering its chemical properties .

- Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dichloromethane and bases such as triethylamine .

- Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions include various substituted calixarenes, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: p-Chloromethyl-methoxy-calix4arene is used as a high-resolution resist in electron-beam lithography, enabling the fabrication of nanometer-scale patterns . Its unique binding properties also make it valuable in supramolecular chemistry for the creation of host-guest complexes .

Biology and Medicine: In biological research, calixarenes are explored for their potential as drug delivery systems due to their ability to encapsulate and release therapeutic agents . They are also investigated for their antimicrobial and antiviral properties .

Industry: In industrial applications, p-chloromethyl-methoxy-calix4arene is used in the development of sensors and separation technologies. Its ability to selectively bind ions and molecules makes it useful in environmental monitoring and purification processes .

Comparison with Similar Compounds

Similar Compounds::

- p-Methyl-methylacetoxy-calix 6arene: Known for its high sensitivity and resolution in electron-beam lithography .

- p-Chloromethyl-methoxy-calix6arene: Exhibits similar properties to p-chloromethyl-methoxy-calix4arene but with higher molecular weight and different solubility characteristics .

Uniqueness: p-Chloromethyl-methoxy-calix4arene stands out due to its lower molecular weight and higher solubility in chlorine-free solvents compared to its calix6arene counterparts . These properties make it particularly suitable for high-resolution lithographic applications .

Properties

IUPAC Name |

5,11,17,23-tetrakis(chloromethyl)-25,26,27,28-tetramethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36Cl4O4/c1-41-33-25-5-21(17-37)6-26(33)14-28-8-23(19-39)10-30(35(28)43-3)16-32-12-24(20-40)11-31(36(32)44-4)15-29-9-22(18-38)7-27(13-25)34(29)42-2/h5-12H,13-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDKRIMIXMVMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CC3=CC(=CC(=C3OC)CC4=C(C(=CC(=C4)CCl)CC5=C(C(=CC(=C5)CCl)CC1=CC(=C2)CCl)OC)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446281 | |

| Record name | p-Chloromethyl-methoxy-calix[4]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139934-98-8 | |

| Record name | p-Chloromethyl-methoxy-calix[4]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes p-Chloromethyl-methoxy-calix[4]arene a good candidate for high-resolution lithography?

A1: CMC4 exhibits exceptional resolution capabilities, demonstrated by its ability to create patterns with features smaller than 8 nm. [] This high resolution stems from two key factors:

- Low Molecular Weight: Compared to other calixarene resists like p-chloromethyl-methoxy-calix[6]arene (CMC6), CMC4 possesses a lower molecular weight. This allows for finer pattern formation due to the smaller size of the individual molecules. []

- Low Crystallinity: The reduced crystallinity of CMC4 compared to alternatives like CMC6 contributes to its high resolution. Lower crystallinity results in a more uniform film, minimizing irregularities that could impact the precision of pattern transfer. []

Q2: How does the solubility of CMC4 compare to other calixarene resists, and what are the advantages?

A2: CMC4 displays superior solubility in chlorine-free solvents compared to other studied calixarene resists. [] This improved solubility offers several advantages:

Q3: How does CMC4 compare to p-methylacetoxycalix[6]arene (MC[6]AOAc) in terms of resolution for periodic patterns?

A3: Direct comparison of CMC4 and MC[6]AOAc for generating 20 nm periodic patterns revealed that CMC4 outperforms MC[6]AOAc. [] Specifically:

- Reduced Line Collapse: CMC4 resulted in significantly fewer collapsed lines in the patterned structures, indicating its superior ability to maintain the intended pattern fidelity at smaller dimensions. []

- Lower Line Edge Roughness: CMC4 demonstrated a Line Edge Roughness (LER) two times smaller than that observed with MC[6]AOAc. This lower LER signifies smoother and more well-defined pattern edges, crucial for high-resolution applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

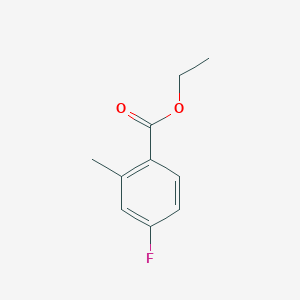

![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane](/img/structure/B190203.png)

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)